molecular formula C17H21BrClN3O2 B2505955 2-[(3-bromo-5-chloro-2-ethoxyphenyl)amino]-N-(1-cyanocyclohexyl)acetamide CAS No. 1181897-09-5

2-[(3-bromo-5-chloro-2-ethoxyphenyl)amino]-N-(1-cyanocyclohexyl)acetamide

Cat. No. B2505955
CAS RN: 1181897-09-5
M. Wt: 414.73
InChI Key: PXOUDFLNOFYUOQ-UHFFFAOYSA-N
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Description

“2-[(3-bromo-5-chloro-2-ethoxyphenyl)amino]-N-(1-cyanocyclohexyl)acetamide” is a chemical compound. It has a complex structure with multiple functional groups including a bromo group, a chloro group, an ethoxy group, an amino group, and a cyanocyclohexyl group .


Molecular Structure Analysis

The molecular structure of this compound is determined by the arrangement of its atoms and the bonds between them. It includes a benzene ring substituted with a bromo group, a chloro group, and an ethoxy group. The benzene ring is also attached to an amino group, which is in turn attached to a cyanocyclohexyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reactants used. For instance, it could undergo substitution reactions at the amino group or the cyanocyclohexyl group . It could also undergo reactions at the benzene ring, such as electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, its polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Proper safety measures should be taken when handling this compound to avoid potential risks .

properties

IUPAC Name

2-(3-bromo-5-chloro-2-ethoxyanilino)-N-(1-cyanocyclohexyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BrClN3O2/c1-2-24-16-13(18)8-12(19)9-14(16)21-10-15(23)22-17(11-20)6-4-3-5-7-17/h8-9,21H,2-7,10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXOUDFLNOFYUOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Br)Cl)NCC(=O)NC2(CCCCC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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